An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid and its 3-Methyl Analog
An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid and its 3-Methyl Analog
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-methoxybenzofuran-2-carboxylic acid and its derivative, 6-methoxy-3-methylbenzofuran-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
A critical point of clarification is the distinction between two closely related compounds often associated with the name "6-methoxybenzofuran-2-carboxylic acid". The parent compound is 6-methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6), while a common derivative is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 10410-29-4). This guide will address both compounds, clearly delineating their respective properties.
6-Methoxybenzofuran-2-carboxylic Acid
Table 1: Chemical Properties of 6-Methoxybenzofuran-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 50551-61-6 | [][2] |
| Molecular Formula | C₁₀H₈O₄ | [][2] |
| Molecular Weight | 192.17 g/mol | [] |
| IUPAC Name | 6-methoxy-1-benzofuran-2-carboxylic acid | [] |
| Melting Point | 206 °C | [3] |
| Boiling Point | 352.4±22.0 °C at 760 mmHg | [3] |
| Appearance | Pale yellow solid | |
| SMILES | COC1=CC2=C(C=C1)C=C(O2)C(=O)O | [] |
| InChI | InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | [] |
6-Methoxy-3-methylbenzofuran-2-carboxylic Acid
Table 2: Chemical Properties of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 10410-29-4 | [4] |
| Molecular Formula | C₁₁H₁₀O₄ | [4] |
| Molecular Weight | 206.19 g/mol | [4] |
| IUPAC Name | 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | [4] |
| Appearance | ||
| SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O | [4] |
| InChI | InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | [4] |
Spectroscopic Data
Experimental Protocols: Synthesis
The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods, with the Perkin rearrangement being a notable approach.
General Synthesis via Perkin Rearrangement
The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to yield a benzofuran. This method can be adapted for the synthesis of 6-methoxybenzofuran-2-carboxylic acid.
Experimental Workflow: Perkin Rearrangement
Caption: General workflow for the Perkin rearrangement synthesis.
Protocol:
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A mixture of the starting 3-halocoumarin (e.g., 3-bromo-7-methoxy-2H-chromen-2-one) and a base such as sodium hydroxide is prepared in a solvent like ethanol.[2]
-
The reaction mixture is heated to reflux for a specified period, typically around 3 hours for conventional heating, or significantly less with microwave assistance.
-
Upon completion, the reaction mixture is cooled.
-
Acidification with a strong acid, such as hydrochloric acid, is performed to precipitate the carboxylic acid product.
-
The solid product is then collected by filtration, washed, and dried.
Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid as a Fruquintinib Intermediate
6-Methoxy-3-methylbenzofuran-2-carboxylic acid is a key intermediate in the synthesis of the anticancer drug Fruquintinib.[5] A common synthetic route involves the following steps:
Experimental Workflow: Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid
Caption: Synthesis of the Fruquintinib intermediate.
Protocol:
-
A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid, acetic anhydride, and sodium acetate is heated to 135-145°C.[5]
-
After heating, the reaction mixture is cooled.
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An aqueous workup is performed, often involving extraction with an organic solvent like methyl tertiary butyl ether.
-
The organic layers are combined, and the solvent is removed to yield the crude product.
-
Further purification steps, such as recrystallization or chromatography, may be employed to obtain the pure 6-methoxy-3-methylbenzofuran-2-carboxylic acid.
Biological Activity and Drug Development
Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]
General Biological Activities of Benzofuran Derivatives
Benzofuran cores are present in numerous natural products and synthetic compounds that exhibit a variety of pharmacological effects, including:
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Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][8]
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Anti-inflammatory Activity: Certain benzofuran compounds possess anti-inflammatory properties.
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Antimicrobial Activity: Antibacterial and antifungal activities have been reported for several benzofuran derivatives.[6]
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Antiviral Activity: Some derivatives have demonstrated potential as antiviral agents.[7]
Specific Biological Roles and Signaling Pathways
While specific signaling pathway involvement for 6-methoxybenzofuran-2-carboxylic acid is not extensively documented, the broader class of benzofuran derivatives has been implicated in key cancer-related pathways. For instance, some benzofuran-based compounds have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor progression and angiogenesis.
Signaling Pathway: Benzofuran Derivatives as HIF-1 Inhibitors
Caption: Inhibition of the HIF-1 signaling pathway by benzofuran derivatives.
Furthermore, certain benzofuran derivatives have been investigated as Lysine-specific demethylase 1 (LSD1) inhibitors, a promising target in cancer therapy.[9]
Conclusion
6-Methoxybenzofuran-2-carboxylic acid and its 3-methyl derivative are valuable compounds in the field of medicinal chemistry. While the parent compound's properties are still being fully elucidated, its methylated analog has a well-established role as a crucial building block in the synthesis of the targeted anticancer drug, Fruquintinib. The broader class of benzofuran derivatives continues to be a fertile ground for the discovery of new therapeutic agents targeting a range of diseases, with significant potential in oncology through the modulation of pathways such as HIF-1 signaling. Further research into the specific biological activities and mechanisms of action of these and related compounds is warranted to unlock their full therapeutic potential.
References
- 2. Cas 50551-61-6,6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
